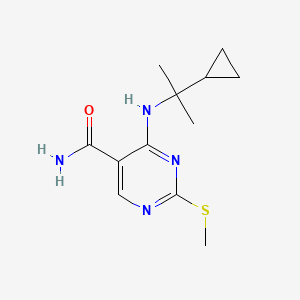
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Introduction of the Methylthio Group: Using methylthiolating agents such as methyl iodide.
Amination: Introducing the cyclopropylpropan-2-yl group through nucleophilic substitution reactions.
Carboxamide Formation: Converting the intermediate to the final carboxamide form using appropriate reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to active sites and blocking substrate access.
Modulating Receptors: Acting as agonists or antagonists to various receptors.
Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the cyclopropylpropan-2-yl group.
2-(Methylthio)-4-(propylamino)pyrimidine-5-carboxamide: Different alkyl group on the amino substituent.
4-((2-Cyclopropylpropan-2-yl)amino)-2-(ethylthio)pyrimidine-5-carboxamide: Ethylthio instead of methylthio group.
Uniqueness
The unique combination of the cyclopropylpropan-2-yl group and the methylthio group in 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may confer distinct biological properties, such as increased binding affinity to certain targets or enhanced metabolic stability.
Eigenschaften
Molekularformel |
C12H18N4OS |
|---|---|
Molekulargewicht |
266.37 g/mol |
IUPAC-Name |
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-12(2,7-4-5-7)16-10-8(9(13)17)6-14-11(15-10)18-3/h6-7H,4-5H2,1-3H3,(H2,13,17)(H,14,15,16) |
InChI-Schlüssel |
OCQBSVMISUENCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC1)NC2=NC(=NC=C2C(=O)N)SC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1H-Inden-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8498731.png)

![3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B8498742.png)


![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)

![N-[(3-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B8498782.png)


![2-[3-(2-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B8498811.png)


